5-(5-Chloro-2-fluorophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent. For example, 5-chloro-2-fluorophenylboronic acid can be coupled with 3-bromonicotinic acid under these conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(5-Chloro-2-fluorophenyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and inflammation . The compound may exert its effects by modulating these pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: This compound is similar in structure and is used in similar synthetic applications.
2-Chloronicotinic acid: Another nicotinic acid derivative with similar biological activities.
Uniqueness
5-(5-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in specialized applications where other nicotinic acid derivatives may not be as effective .
Properties
CAS No. |
1346692-09-8 |
---|---|
Molecular Formula |
C12H7ClFNO2 |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI Key |
GZJJTQMGLCWFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.